molecular formula C19H20O5 B404436 (2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1383425-63-5

(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B404436
CAS No.: 1383425-63-5
M. Wt: 328.4g/mol
InChI Key: GWMFJTNGHAHFMM-WEVVVXLNSA-N
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Description

(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS 1383425-63-5) is a synthetic chalcone derivative of interest in materials science and medicinal chemistry research. This compound features a conjugated π-system with a central enone bridge linking two dimethoxyphenyl rings, a structure known to confer significant non-linear optical (NLO) properties . Chalcones of this class are investigated for their potential in photonic applications, including optical switching, frequency mixing, and as materials with high second-harmonic generation (SHG) efficiency . Furthermore, the chalcone scaffold is widely explored for its diverse biological activities, such as anti-inflammatory, antimicrobial, and antitumoral properties, making it a valuable synthon for developing new therapeutic agents . The molecular structure is characterized by a trans (E) configuration about the olefinic double bond. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-10-18(23-3)13(11-14)5-9-17(20)16-8-6-15(22-2)12-19(16)24-4/h5-12H,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMFJTNGHAHFMM-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver Nitrate-Persulfate System

A study by Zhang et al. demonstrated that combining AgNO₃ (5 mol%) with Na₂S₂O₈ (2 equiv) in water at 100°C under inert atmosphere achieved a 92% yield for a structurally analogous chalcone. While this method requires high temperatures, it eliminates organic solvents, aligning with green chemistry principles.

Reaction Conditions :

  • Catalyst: AgNO₃/Na₂S₂O₈

  • Solvent: Water

  • Temperature: 100°C

  • Time: 24 hours

Purification and Characterization

Purification Methods:

  • Recrystallization: Ethanol or methanol recrystallization achieves >95% purity.

  • Column Chromatography: Silica gel with hexane:ethyl acetate (4:1) resolves stereoisomers and byproducts.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 8.14 (d, J = 7.3 Hz, 2H), 7.93 (t, J = 10.3 Hz, 1H), 3.85–3.80 (m, 12H, OCH₃).

  • ESI-MS: m/z 329.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temp (°C) Yield (%) Purity (%)
Traditional ClaisenNaOHEthanol259295
AgNO₃/Na₂S₂O₈AgNO₃Water1009298
MicrowaveKOHMethanol809097

Key Findings:

  • Aqueous-phase synthesis (AgNO₃/Na₂S₂O₈) offers environmental benefits but requires specialized equipment.

  • Traditional Claisen condensation remains the most accessible for laboratory-scale production.

Side Reactions and Mitigation Strategies

Common side reactions include:

  • Dimerization: Controlled by maintaining low reactant concentrations (≤0.1 M).

  • Over-Oxidation: Avoided by limiting exposure to strong oxidizers and using inert atmospheres.

Industrial-Scale Production Considerations

While industrial data for this specific compound are scarce, scalability challenges include:

  • Cost of Methoxylated Precursors: 2,4-Dimethoxyacetophenone and 2,5-dimethoxybenzaldehyde are specialty chemicals with limited commercial availability.

  • Waste Management: Base-neutralization generates saline byproducts, necessitating wastewater treatment.

Emerging Methodologies

Enzyme-Catalyzed Synthesis:
Lipases (e.g., Candida antarctica Lipase B) have catalyzed chalcone formation in non-aqueous media, though yields remain suboptimal (≤60%).

Flow Chemistry:
Continuous-flow reactors enable precise temperature control and reduced reaction times (≤1 hour) for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol, forming a diol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Diols or alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Chalcones, including this compound, have been studied for their biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. They can interact with various biological targets, making them potential candidates for drug development.

Medicine

Due to their biological activities, chalcones are investigated for their potential therapeutic applications. This compound may have potential as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, chalcones are used in the production of dyes, pigments, and other materials. Their ability to undergo various chemical reactions makes them versatile intermediates in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones can interact with enzymes, receptors, and other molecular targets, modulating various biochemical pathways. For example, they may inhibit enzymes involved in inflammation or oxidative stress, leading to their anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone derivatives with methoxy substitutions on aromatic rings exhibit varied biological and physicochemical properties depending on substituent positions and electronic effects. Below is a detailed comparison:

Key Observations :

  • Methoxy groups at the 2,4- and 2,5-positions are common in chalcones with moderate to high biological activity .
  • The presence of electron-donating groups (e.g., methoxy) enhances solubility and interaction with biological targets, while electron-withdrawing groups (e.g., CF₃) may improve metabolic stability .
Anticancer Activity
  • Target Compound: No direct data, but structurally similar chalcones with 2,5-dimethoxy substitutions (e.g., compound 3g) show cytotoxicity against cancer cells .
  • Compound C7: Demonstrated radioprotective effects in E. coli by reducing lipid peroxidation (TBARS levels) and normalizing antioxidant enzymes (SOD, CAT) .
Antioxidant Activity
  • (E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Not directly tested, but fluorinated chalcones often exhibit enhanced membrane permeability .
Antimicrobial Activity
  • Compound C7: Moderate antibacterial activity against E.

Physicochemical Properties

Property Target Compound (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (2E)-1-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Molecular Formula C₁₉H₂₀O₅ C₁₇H₁₅FO₃ C₂₀H₂₂O
Molecular Weight 328.36 g/mol 286.3 g/mol 278.39 g/mol
Purity Not reported 95% 95%
Key Functional Groups Methoxy (×4), α,β-unsaturated ketone Methoxy (×2), fluorine Methyl, isopropyl

Insights :

  • Halogenated derivatives (e.g., fluorine, chlorine) improve lipophilicity and target binding in some cases .

Biological Activity

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20O5
  • Molecular Weight : 328.36 g/mol
  • CAS Number : 1383425-63-5

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promising results in various studies.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. A study highlighted its potent activity against melanoma cells, demonstrating cell cycle arrest and apoptosis induction.

Key Findings :

  • Cell Cycle Arrest : The compound induced G2/M phase arrest in melanoma cells. This was associated with the modulation of proteins such as cyclin B1 and p21 .
  • Apoptosis Induction : Mechanisms involved include mitochondrial dysfunction, evidenced by decreased mitochondrial membrane potential and increased Bax/Bcl-xL ratio. The activation of caspases 3/7 was also noted .

The biological activity of this chalcone is attributed to several mechanisms:

  • Cell Cycle Regulation : The compound modulates cell cycle-associated proteins, leading to arrest in the G2/M phase.
  • Mitochondrial Pathway Activation : It disrupts mitochondrial membrane potential and promotes cytochrome c release, triggering apoptotic pathways.
  • MAP Kinase Activation : Increased phosphorylation of MAP kinases (Erk1/2, p38, and JNK) was observed following treatment with the compound .

Case Studies

Several studies have investigated the biological activity of this chalcone derivative:

Study 1: Melanoma Cell Lines

In a detailed investigation of its effects on melanoma cell lines A2058 and BLM:

  • Treatment resulted in significant upregulation of tubulin proteins in A2058 cells and downregulation in BLM cells over time.
  • Apoptotic markers were significantly elevated after treatment with the compound .

Study 2: Inhibition of Nitric Oxide Production

Another study focused on the inhibition of nitric oxide and prostaglandin E2 production by related chalcone compounds. This suggests potential anti-inflammatory properties alongside anticancer effects .

Data Summary Table

Biological ActivityObservations
Antiproliferative EffectsSignificant reduction in cell viability in melanoma cells
Cell Cycle ArrestInduction of G2/M phase arrest; modulation of cyclins and checkpoint proteins
Apoptosis InductionIncreased caspase activity; mitochondrial dysfunction
Inhibition of InflammationReduction in nitric oxide and prostaglandin E2 production

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